molecular formula C14H21N3O8 B12074290 2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid

2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid

Cat. No.: B12074290
M. Wt: 359.33 g/mol
InChI Key: CTPQMQZKRWLMRA-UHFFFAOYSA-N
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Description

2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid is a complex organic compound with significant biochemical and pharmacological properties This compound features a unique structure that includes a pyrimidine ring, a butanoic acid side chain, and a dihydroxy oxolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidine derivative with a butanoic acid precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of modified compounds with different functional groups .

Scientific Research Applications

2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and physiological responses, contributing to its therapeutic effects .

Properties

Molecular Formula

C14H21N3O8

Molecular Weight

359.33 g/mol

IUPAC Name

2-amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid

InChI

InChI=1S/C14H21N3O8/c1-16-4-6(11-10(20)9(19)8(5-18)25-11)12(21)17(14(16)24)3-2-7(15)13(22)23/h4,7-11,18-20H,2-3,5,15H2,1H3,(H,22,23)

InChI Key

CTPQMQZKRWLMRA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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